molecular formula C13H14N2OS B14298376 [2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone CAS No. 112380-66-2

[2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone

Cat. No.: B14298376
CAS No.: 112380-66-2
M. Wt: 246.33 g/mol
InChI Key: HMYRXOSLMUOTBU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is a complex organic compound that features an imidazole ring substituted with a phenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [2,4-Dimethyl-phenyl]-[4-methylsulfanyl-phenyl]-methanone
  • [3,4-Dimethyl-phenyl]-[4-phenoxy-phenyl]-methanone
  • [4-Methoxy-phenyl]-[2,4,6-trimethyl-phenyl]-methanone

Uniqueness

2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .

Properties

CAS No.

112380-66-2

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

(2,2-dimethyl-5-methylsulfanylimidazol-4-yl)-phenylmethanone

InChI

InChI=1S/C13H14N2OS/c1-13(2)14-10(12(15-13)17-3)11(16)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

HMYRXOSLMUOTBU-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(=N1)SC)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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